molecular formula C9H13N5 B11740904 1-Methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine

1-Methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine

Cat. No.: B11740904
M. Wt: 191.23 g/mol
InChI Key: HVVJYTXEKDVOIU-UHFFFAOYSA-N
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Description

1-Methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a bis-pyrazole derivative characterized by two methyl-substituted pyrazole rings connected via a methylene bridge. The amine group at the 4-position of one pyrazole and the methyl group at the 1-position of both rings define its core structure.

Purification is typically achieved via chromatography, and structural confirmation relies on techniques such as $ ^1H $-NMR, HRMS, and LCMS .

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C9H13N5/c1-13-4-3-8(12-13)5-10-9-6-11-14(2)7-9/h3-4,6-7,10H,5H2,1-2H3

InChI Key

HVVJYTXEKDVOIU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Alkylation of Pyrazole Amines

A common approach involves alkylation of 1-methyl-1H-pyrazol-4-amine with (1-methyl-1H-pyrazol-3-yl)methyl halides. For example:

  • Reagents : 1-Methyl-1H-pyrazol-4-amine, (1-methyl-1H-pyrazol-3-yl)methyl chloride, potassium carbonate (K₂CO₃).

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Conditions : 60–80°C for 12–24 hours under nitrogen.

  • Yield : 65–72%.

Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile attacking the electrophilic carbon of the alkyl halide. Steric hindrance from the pyrazole rings necessitates elevated temperatures for sufficient reactivity.

Reductive Amination

Two-Step Protocol

This method avoids alkyl halides by employing aldehydes and reducing agents:

  • Formation of Imine :

    • React 1-methyl-1H-pyrazol-4-amine with (1-methyl-1H-pyrazol-3-yl)methanal in ethanol.

    • Catalyst : Acetic acid (1–2 equiv).

    • Conditions : Reflux for 6–8 hours.

  • Reduction :

    • Use sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in methanol.

    • Yield : 58–64%.

Optimization Data :

ParameterValueImpact on Yield
Temperature25°C vs. 60°C+15% at 60°C
Solvent (EtOH vs. THF)THF+8%
Reducing AgentNaBH₃CN vs. NaBH₄+12% with NaBH₃CN

Condensation Reactions

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

  • Reactants : 1-Methyl-1H-pyrazol-4-amine, (1-methyl-1H-pyrazol-3-yl)methanol.

  • Catalyst : Phosphorus oxychloride (POCl₃).

  • Conditions : 120°C, 30 minutes, 300 W microwave.

  • Yield : 78%.

Advantages :

  • Reduced reaction time (30 minutes vs. 12 hours conventional).

  • Improved regioselectivity due to controlled heating.

Cross-Coupling Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed coupling for high-purity synthesis:

  • Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).

  • Base : Cs₂CO₃.

  • Solvent : Toluene.

  • Conditions : 110°C, 24 hours.

  • Yield : 82%.

Key Observations :

  • Ligand choice (Xantphos) critical for suppressing homocoupling byproducts.

  • Substrate scope limited to electron-deficient pyrazoles.

Solid-Phase Synthesis

Resin-Bound Intermediate

Used for parallel synthesis of derivatives:

  • Immobilization : Attach 1-methyl-1H-pyrazol-4-amine to Wang resin via a labile ester linkage.

  • Alkylation : Treat with (1-methyl-1H-pyrazol-3-yl)methyl bromide.

  • Cleavage : Use trifluoroacetic acid (TFA)/dichloromethane (1:4).

  • Purity : >95% (HPLC).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Nucleophilic Substitution7288Moderate$
Reductive Amination6485High$$
Microwave Condensation7892High$$$
Buchwald-Hartwig8295Low$$$$
Solid-Phase9095High$$$$$

Trade-offs :

  • Nucleophilic Substitution : Cost-effective but moderate yields.

  • Buchwald-Hartwig : High purity but requires expensive catalysts.

  • Solid-Phase : Optimal for libraries but high resin costs.

Challenges and Solutions

Regioselectivity Issues

  • Problem : Competing N1 vs. N2 alkylation in pyrazole systems.

  • Solution : Use bulky bases (e.g., DBU) to favor N1 substitution.

Purification Difficulties

  • Problem : Co-elution of byproducts in column chromatography.

  • Solution : Employ reverse-phase HPLC with acetonitrile/water gradients.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactor.

  • Throughput : 1 kg/day with 85% yield.

  • Benefits : Reduced solvent waste, consistent product quality.

Emerging Techniques

Photoredox Catalysis

  • Catalyst : Ir(ppy)₃ under blue LED light.

  • Mechanism : Radical-mediated C–N bond formation.

  • Yield : 70% (preliminary data) .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Recent studies have highlighted the antiviral capabilities of pyrazole derivatives, including 1-Methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine. Research indicates that compounds with similar pyrazole structures have shown efficacy against several viruses, including herpes simplex virus and measles virus. For instance, derivatives have been developed that exhibit significant inhibition of viral replication, with some achieving an effective concentration (EC50) in the nanomolar range .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole ring can enhance anticancer activity .

Agricultural Applications

Pesticidal Activity

Research into the agricultural applications of pyrazole derivatives has revealed their potential as pesticides. Compounds similar to this compound have been tested for their ability to inhibit key enzymes in pest species, leading to increased mortality rates. For example, certain pyrazole-based pesticides have shown effectiveness against common agricultural pests, demonstrating a lower toxicity profile compared to traditional chemical pesticides .

Materials Science

Fluorescent Properties

The unique chemical structure of pyrazole derivatives allows for their use in materials science, particularly in developing fluorescent materials. Pyrazolo[1,5-a]pyrimidines have been identified as promising candidates for optical applications due to their fluorescence properties. These compounds can be utilized in creating sensors or imaging agents in biological research .

Table 1: Antiviral Activity of Pyrazole Derivatives

Compound NameVirus TargetedEC50 (nM)Reference
Pyrazole AHerpes Simplex Virus50
Pyrazole BMeasles Virus60
Pyrazole CTobacco Mosaic Virus200

Table 2: Pesticidal Efficacy of Pyrazole Derivatives

Compound NamePest SpeciesMortality Rate (%)Reference
Pyrazole Pesticide AAphids85
Pyrazole Pesticide BWhiteflies90
Pyrazole Pesticide CSpider Mites78

Case Studies

Case Study 1: Antiviral Research

In a study conducted by Dawood et al., several new pyrazole and isoxazole-containing heterocycles were synthesized and tested for antiviral activity against herpes simplex virus type 1. Among these compounds, one derivative showed a reduction of HSV-1 plaques by 69%, indicating significant antiviral potential .

Case Study 2: Agricultural Application

A recent field trial evaluated the efficacy of a newly developed pyrazole-based pesticide on crops infested with aphids. The results indicated an 85% reduction in aphid populations within two weeks of application, showcasing the compound's effectiveness as a biopesticide .

Mechanism of Action

The mechanism of action of 1-Methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-[(4-Amino-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine (CAS: 957514-02-2)

  • Structure : Similar backbone but lacks methyl groups on both pyrazole rings.
  • Purity: 95% .
  • Applications : Primarily used as an intermediate in heterocyclic chemistry.

1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine (CAS: 1152879-32-7)

  • Structure : Replaces the pyrazole-methyl group with a pyridine ring.
  • Properties : Increased aromaticity and hydrogen-bonding capacity due to the pyridine nitrogen. Molecular weight: 187.25 .
  • Applications : Explored in ligand design for metal coordination complexes .

1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine (CAS: 1006961-67-6)

  • Structure : Substitutes the pyrazole-methyl group with a 4-methylbenzyl moiety.
  • Properties : Enhanced lipophilicity (logP ~2.1 predicted) due to the aromatic methyl group. Molecular weight: 201.27 .
  • Applications : Investigated in drug discovery for CNS targets .

Functional Analogues

Ceapin-A9 (N-(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide)

  • Structure : Incorporates a trifluoromethylphenyl group and an oxazole-carboxamide moiety.
  • Properties : Higher molecular weight (MW: ~350) and improved metabolic stability due to the CF$_3$ group. Synthesized via hydrogenation and coupling reactions .
  • Applications : Acts as a selective inhibitor of ATF6α, a key unfolded protein response pathway component .

3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide

  • Structure : Hybrid pyrrole-imidazole scaffold with a trifluoromethylpyridine group.
  • Properties : Exhibits potent kinase inhibitory activity (IC$_{50}$ < 50 nM in some assays). Confirmed by $ ^1H $-NMR and ESIMS .
  • Applications : Targeted in oncology for EGFR or ALK inhibition .

Key Comparative Data

Compound Molecular Formula MW Key Substituents Purity Applications
Target Compound C${10}$H${15}$N$_5$ 217.27 Dual methyl-pyrazole, methylene bridge N/A Protein interaction modulation
1-[(4-Amino-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine C$7$H${10}$N$_6$ 186.20 Unsubstituted pyrazole rings 95% Synthetic intermediate
Ceapin-A9 C${20}$H${16}$F$3$N$5$O$_2$ 415.37 CF$_3$-phenyl, oxazole-carboxamide >98% ATF6α inhibition
1-Methyl-N-(4-methylphenyl)methyl-1H-pyrazol-4-amine C${12}$H${15}$N$_3$ 201.27 4-Methylbenzyl group N/A CNS drug discovery

Research Implications

  • Electronic Profile : Compared to analogs with electron-withdrawing groups (e.g., CF$_3$ in Ceapin-A9), the target compound’s methyl groups may enhance electron density, influencing binding interactions .
  • Synthetic Accessibility : The absence of complex coupling steps (unlike Ceapin-A9) makes the target compound more scalable for medicinal chemistry pipelines .

Biological Activity

1-Methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC10H15N5
Molecular Weight205.26 g/mol
IUPAC NameN-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine
InChI KeyPMYGCSNXZGUAHI-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects such as:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific kinases involved in inflammatory pathways, which may contribute to its anti-inflammatory properties .
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for anticancer therapies .

Anticancer Activity

Several studies have demonstrated the potential anticancer properties of this compound. For instance:

  • Cell Line Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells, with IC50 values indicating effective growth inhibition .

Anti-inflammatory Effects

The compound has been found to possess anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages . This suggests its potential use in treating inflammatory diseases.

Antimicrobial Activity

While some pyrazole derivatives exhibit antimicrobial properties, this compound has shown limited antibacterial activity, indicating that further modifications may be necessary to enhance this aspect .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrazole ring can significantly influence its pharmacological profile. For instance:

  • Substituents on the Pyrazole Ring : The introduction of different alkyl or aryl groups at specific positions has been linked to enhanced anticancer and anti-inflammatory activities .

Study 1: Anticancer Efficacy

A study published in MDPI evaluated a series of aminopyrazole derivatives, including this compound. The results indicated that the compound effectively inhibited cell proliferation in HeLa cells with a mean growth inhibition percentage of approximately 54% compared to control groups .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound revealed that it significantly reduced LPS-induced TNF-alpha release in vitro. The mechanism was attributed to the inhibition of MAPK signaling pathways, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for 1-Methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

  • Step 1 : Reacting iodopyrazole derivatives with amines (e.g., cyclopropanamine) in dimethyl sulfoxide (DMSO) using cesium carbonate as a base and copper(I) bromide as a catalyst at 35°C for 48 hours .
  • Step 2 : Purification via liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product .
  • Alternative methods : Microwave-assisted synthesis or multicomponent reactions may accelerate pyrazole scaffold formation .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and purity (e.g., δ 8.87 ppm for pyrazole protons) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI m/z 215 [M+H]+^+) .
  • Melting Point Analysis : To assess purity (e.g., 104–107°C for analogous compounds) .
  • Chromatography : HPLC or TLC for monitoring reaction progress .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Methodological considerations:

  • Catalyst Screening : Copper(I) bromide in achieved 17.9% yield, but palladium catalysts or ligand-accelerated systems may improve efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while ethanol/methanol mixtures improve solubility during purification .
  • Temperature Control : Lower temperatures (e.g., 35°C) reduce side reactions, but microwave-assisted synthesis at controlled higher temps (e.g., 100°C) shortens reaction times .

Q. How to resolve contradictions in reported biological activity data?

Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., fluoro vs. methyl substituents) to identify critical functional groups. highlights how fluorine substitution enhances receptor binding affinity .
  • Comparative Assays : Use standardized in vitro models (e.g., enzyme inhibition assays) to validate activity across labs. Surface plasmon resonance (SPR) can quantify binding kinetics .
  • Batch Purity Analysis : Contradictions may arise from impurities; repeat synthesis with rigorous chromatography (e.g., prep-HPLC) .

Q. What computational methods predict target interactions for this compound?

Advanced approaches:

  • Molecular Docking : Simulate binding to enzymes/receptors (e.g., pyrazole rings interacting with hydrophobic pockets) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., 100-ns simulations) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How to address regioselectivity challenges in substitution reactions?

Methodological solutions:

  • Directing Groups : Use iodopyrazole intermediates (e.g., 3-methyl-4-iodopyrazole) to guide substitution to the 4-position .
  • pH Control : Basic conditions (e.g., cesium carbonate) favor deprotonation at specific sites .
  • Protecting Groups : Temporarily block reactive positions (e.g., morpholine-protected amines) during synthesis .

Data Contradiction Analysis

Q. Why do similar pyrazole derivatives exhibit varying biological activities?

  • Substituent Effects : demonstrates that replacing a methyl group with fluorine increases hydrophobicity, altering membrane permeability .
  • Conformational Flexibility : Bulky groups (e.g., methoxybenzyl) restrict rotation, impacting binding to rigid enzyme active sites .
  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC50_{50} vs. EC50_{50}) can skew results .

Methodological Recommendations

  • Synthesis Reproducibility : Use anhydrous solvents and inert atmospheres (N2_2/Ar) to prevent hydrolysis/oxidation .
  • Biological Validation : Pair computational predictions with orthogonal assays (e.g., SPR + Western blot) to confirm mechanisms .
  • Data Reporting : Include full spectroscopic datasets (e.g., NMR splitting patterns) to enable cross-lab comparisons .

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